molecular formula C13H14FN3O2 B3047294 ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate CAS No. 137278-69-4

ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate

Cat. No. B3047294
CAS RN: 137278-69-4
M. Wt: 263.27 g/mol
InChI Key: HADHFSVODRHBSQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14FN3O2 and a molecular weight of 263.26800 . It is used in various studies of stimulators of soluble guanylate cyclase .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.29±0.1 g/cm3 . The boiling point, melting point, and flash point are not available . It has a LogP value of 2.41060, indicating its lipophilicity .

Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

Analytical Methods Used in Determining Antioxidant Activity A Review

discusses various tests for assessing antioxidant activity, highlighting the importance of understanding chemical reactions and kinetics in antioxidant analysis. This review provides a comprehensive overview of methodologies like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others used in evaluating the antioxidant capacity of complex samples. Such analytical techniques are essential in research related to food engineering, medicine, and pharmacy, where understanding the antioxidant properties of compounds is crucial (Munteanu & Apetrei, 2021).

Pyrazoline Derivatives in Therapeutic Applications

Recent Advances in the Therapeutic Applications of Pyrazolines offers insights into the wide range of pharmacological effects exhibited by pyrazoline derivatives, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antidiabetic activities. This review emphasizes the synthesis methods and pharmaceutical applications of pyrazoline derivatives, underscoring their significance in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

Development of Resorbable Materials from Hyaluronan Esterification

Semisynthetic Resorbable Materials from Hyaluronan Esterification explores the creation of new materials derived from hyaluronan derivatives for potential clinical applications. By chemically modifying hyaluronan through partial or total esterification of its carboxyl groups, researchers have developed a class of compounds with varied biological properties, promising for various clinical applications. This review focuses on the biocompatibility and characterization of these materials, particularly ethyl and benzyl hyaluronan esters (Campoccia et al., 1998).

Exploring the Chemistry of Fluorinated Pyrimidines

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine reviews the role of fluorine chemistry in enhancing the precision of fluorinated pyrimidines (FPs) for cancer treatment. FPs, notably 5-Fluorouracil (5-FU), are critical in cancer therapy, treating over 2 million patients annually. This review covers synthesis methods, including isotope incorporation for studying metabolism and biodistribution, and examines how FPs influence nucleic acid structure and dynamics. Insights into FP-mediated inhibition of various enzymes and the potential of polymeric FPs for personalized cancer treatment are discussed (Gmeiner, 2020).

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate is not explicitly mentioned in the sources I found. It’s known to be used in studies of stimulators of soluble guanylate cyclase , but the exact mechanism remains unclear.

Future Directions

The future directions of research involving ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate are not explicitly mentioned in the sources I found. Given its use in studies of soluble guanylate cyclase , it may have potential applications in related fields.

properties

IUPAC Name

ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-2-19-13(18)10-7-16-17(12(10)15)8-9-5-3-4-6-11(9)14/h3-7H,2,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADHFSVODRHBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569376
Record name Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate

CAS RN

137278-69-4
Record name Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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